2-Chloro-5-(3,5-dichlorophenyl)pyrimidine
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Overview
Description
2-Chloro-5-(3,5-dichlorophenyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of chlorine atoms at positions 2, 3, and 5 on the phenyl and pyrimidine rings. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3,5-dichlorophenyl)pyrimidine typically involves the reaction of 3,5-dichlorobenzonitrile with a suitable pyrimidine precursor under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3,5-dichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Employed in Suzuki–Miyaura coupling.
Oxidizing Agents: Used for oxidation reactions.
Reducing Agents: Used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyrimidines.
Scientific Research Applications
2-Chloro-5-(3,5-dichlorophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,5-dichlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Another chlorinated pyrimidine with different substituents.
Pyrrolo[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
2-Chloro-5-(3,5-dichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple chlorine atoms make it particularly useful in various synthetic and research applications.
Properties
Molecular Formula |
C10H5Cl3N2 |
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Molecular Weight |
259.5 g/mol |
IUPAC Name |
2-chloro-5-(3,5-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2/c11-8-1-6(2-9(12)3-8)7-4-14-10(13)15-5-7/h1-5H |
InChI Key |
YASWBQQFTQKUKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CN=C(N=C2)Cl |
Origin of Product |
United States |
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